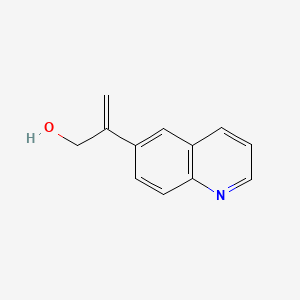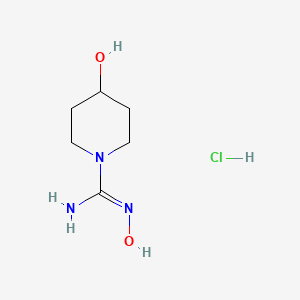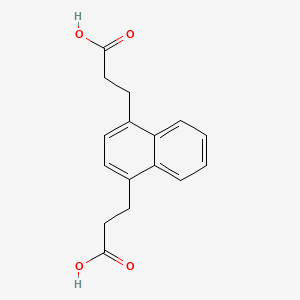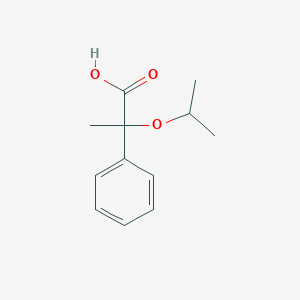![molecular formula C18H19ClN4O B13449390 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol is a tricyclic compound known for its significant pharmacological properties. It is commonly referred to as clozapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia . This compound is notable for its unique chemical structure, which contributes to its distinct pharmacological profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol involves multiple steps. One common synthetic route starts with the formation of the dibenzo[b,e][1,4]diazepine core, followed by chlorination and subsequent introduction of the piperazine moiety . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process is optimized for high yield and purity, involving stringent control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, amines, and substituted analogs. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol involves its interaction with multiple neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . This dual antagonism is believed to contribute to its antipsychotic effects. Additionally, the compound affects other neurotransmitter systems, including adrenergic, histaminergic, and cholinergic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar tricyclic structure but different substituents.
Risperidone: A compound with a different core structure but similar pharmacological effects.
Quetiapine: Shares some structural similarities and is used for similar therapeutic purposes.
Uniqueness
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol is unique due to its specific receptor binding profile and its efficacy in treatment-resistant schizophrenia . Unlike other antipsychotics, it has a lower propensity to cause extrapyramidal side effects, making it a preferred choice for certain patient populations .
Propiedades
Fórmula molecular |
C18H19ClN4O |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-4-ol |
InChI |
InChI=1S/C18H19ClN4O/c1-22-8-10-23(11-9-22)18-12-4-2-3-5-14(12)20-15-7-6-13(19)17(24)16(15)21-18/h2-7,20,24H,8-11H2,1H3 |
Clave InChI |
YUFIEOIPFQOEAY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3O)Cl)NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)

amine](/img/structure/B13449324.png)




![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)

![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
